molecular formula C12H14ClNO2 B154033 5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one CAS No. 129075-87-2

5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B154033
M. Wt: 239.7 g/mol
InChI Key: FUUKBECTHHFBKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of potassium carbonate and sodium iodide in N,N-dimethyl-formamide at 85℃ for 10 hours. Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ for 16 hours.


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound. It also contains chloro, propoxy, and methoxy functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 286.15 and a molecular formula of C13H13Cl2NO2. Other properties such as melting point, boiling point, and density were not found in the search results.

Safety And Hazards

This compound is classified as having acute toxicity, oral (Category 4), H302. It causes skin irritation (Category 2), H315, and serious eye irritation (Category 2A), H319 .

properties

IUPAC Name

5-(3-chloropropoxy)-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-6-2-8-16-11-4-1-3-10-9(11)5-7-14-12(10)15/h1,3-4H,2,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUKBECTHHFBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454354
Record name 5-(3-Chloropropoxy)-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one

CAS RN

129075-87-2
Record name 5-(3-Chloropropoxy)-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.0 g (22.0 mmol) of 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone and 6.7 g (48.5 mmol) of potassium carbonate in 100 ml of ethanol was refluxed for one hour. Then 10.9 ml (100 mmol) of 1-bromo-3-chloropropanol was added and refluxing continued for five hours. The solution was cooled and concentrated. The residue was dissolved in chloroform, filtered and concentrated to provide 4.45 g (85%) of 5-(3-chloropropoxy)-3,4-dihydro-1(2H)-isoquinolinone; mp 131.5°-133°.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
1-bromo-3-chloropropanol
Quantity
10.9 mL
Type
reactant
Reaction Step Two

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